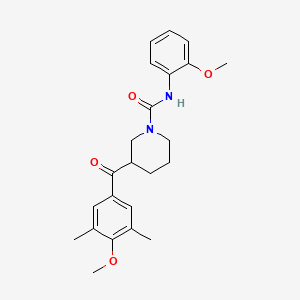
N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine, also known as TAK-659, is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Mechanism of Action
Further studies are needed to elucidate the exact mechanism of action of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and its effects on the immune system.
5. Formulation development: Formulation development may be needed to improve the pharmacokinetic properties of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and increase its half-life.
Conclusion:
N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine is a promising small-molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied in preclinical models, and it is currently being evaluated in clinical trials. Further research is needed to fully understand the potential of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and its future directions in the field of scientific research.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential use in the treatment of B-cell malignancies and autoimmune diseases. However, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has some limitations, including its relatively short half-life and the need for further evaluation in clinical trials.
Future Directions
There are several future directions for the research and development of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine. These include:
1. Clinical trials: N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine may be used in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Combination therapy may enhance the efficacy of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and reduce the risk of drug resistance.
3. Biomarker discovery: Biomarkers may be identified to predict the response to N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine in patients with B-cell malignancies and autoimmune diseases. This may help to identify patients who are most likely to benefit from N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine treatment.
4.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethyl-2-furoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(3,4-difluorophenyl)-piperidin-3-amine to give the desired product, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in B-cells. N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has also demonstrated efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-11-8-12(2)24-17(11)18(23)22-7-3-4-14(10-22)21-13-5-6-15(19)16(20)9-13/h5-6,8-9,14,21H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNYIUIESIDUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6072086.png)

![4-(4-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072095.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6072108.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6072109.png)
![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole](/img/structure/B6072116.png)
![5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6072122.png)
![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![N-(3-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6072143.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)
![methyl 4-[(4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6072150.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6072166.png)
![1-(3-chlorophenyl)-4-[1-(3,4-difluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B6072176.png)
